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molecular formula C15H14FNO2 B8305473 Methyl 2-(3-fluorophenyl)-2-(phenylamino)acetate

Methyl 2-(3-fluorophenyl)-2-(phenylamino)acetate

Cat. No. B8305473
M. Wt: 259.27 g/mol
InChI Key: DWCUDNWJYBOUOE-UHFFFAOYSA-N
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Patent
US08455646B2

Procedure details

(3-Fluoro-phenyl)-phenylamino-acetic acid methyl ester (I97) (229 mg, 0.88 mmol) and lithium hydroxide hydrate (74.1 mg, 1.77 mmol) are dissolved in THF/water (6 mL/2 mL) and stirred at RT for 2 hours. THF is evaporated, the resulting basic aqueous solution is acidified till pH 1 with 1M HCl. The precipitate is recovered by suction filtration and washed with 1M HCl. The compound is dried at 40° C. under vacuum overnight to get intermediate I146 as a white solid (186 mg, 75% yield).
Quantity
229 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
74.1 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH:4]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=1)[NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O.[OH-].[Li+]>C1COCC1.O>[F:18][C:14]1[CH:13]=[C:12]([CH:4]([NH:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:3]([OH:19])=[O:2])[CH:17]=[CH:16][CH:15]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
229 mg
Type
reactant
Smiles
COC(C(NC1=CC=CC=C1)C1=CC(=CC=C1)F)=O
Name
lithium hydroxide hydrate
Quantity
74.1 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF is evaporated
FILTRATION
Type
FILTRATION
Details
The precipitate is recovered by suction filtration
WASH
Type
WASH
Details
washed with 1M HCl
CUSTOM
Type
CUSTOM
Details
The compound is dried at 40° C. under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(C(=O)O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 186 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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